molecular formula C17H17NO2S B2434255 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one CAS No. 842956-92-7

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one

Cat. No.: B2434255
CAS No.: 842956-92-7
M. Wt: 299.39
InChI Key: KJLZFSBURVDWKP-UHFFFAOYSA-N
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Description

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound features a propyl chain substituted with a m-tolyloxy group at the third position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using a suitable propyl halide.

    Attachment of the m-Tolyloxy Group: The m-tolyloxy group can be attached through an etherification reaction using m-cresol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the propyl chain.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzothiazole ring or the propyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-m-Tolyloxy-propyl)-piperazine: This compound features a piperazine ring instead of a benzothiazole ring.

    3-Hydroxy-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one: This compound has an indolin-2-one core with similar substituents.

Uniqueness

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is unique due to its specific combination of a benzothiazole ring with a m-tolyloxy-propyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZFSBURVDWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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